molecular formula C11H7N5O3 B2864232 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide CAS No. 1210974-71-2

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide

Cat. No. B2864232
M. Wt: 257.209
InChI Key: QSPPZOQTQDTRPA-UHFFFAOYSA-N
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Description

“N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide” is a complex organic compound that contains several functional groups, including a furan ring, an oxadiazole ring, and a pyrazine ring . These types of compounds are often synthesized for their potential biological activities .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through methods such as cyclization, ring annulation, and direct C-H arylation .


Molecular Structure Analysis

The compound contains a furan ring (a five-membered ring with oxygen), an oxadiazole ring (a five-membered ring with two nitrogens and one oxygen), and a pyrazine ring (a six-membered ring with two nitrogens) .

Scientific Research Applications

Synthesis and Spectroscopic Analysis

  • Application : Synthesis and spectroscopic analysis of condensed oxadiazole and pyrazine derivatives, including N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide (FUOXPY), have been conducted. These molecules exhibit nonlinear optical (NLO) properties, indicating potential applications in materials science. The HOMO and LUMO energies suggest chemical stability, and Natural Bond Orbital (NBO) analysis indicates stability due to hyperconjugative interactions and charge delocalization (El-Azab et al., 2018).

Advances in Heterocyclic Chemistry

  • Application : N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is part of a broader category of non-annelated polynuclear heterocyclic systems, which have potential applications in pharmacology and high-energy materials. Recent advances in synthetic methods for these compounds have been reviewed, underscoring their significance in the field of heterocyclic chemistry (Fershtat & Makhova, 2016).

Antitubercular and Anti-Cancer Potential

  • Application : The compound exhibits promising anti-tubercular activity, being more potent than reference standards like streptomycin and pyrazinamide. It also shows potential as an anti-cancer drug through its interaction with proteins like Pterindeaminase inhibitor asricin A, as demonstrated in molecular docking studies (El-Azab et al., 2018).

Future Directions

The future directions for this compound would likely involve further synthesis and evaluation of its biological activities. This could include testing its efficacy against various diseases and evaluating its safety profile .

properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O3/c17-9(7-6-12-3-4-13-7)14-11-16-15-10(19-11)8-2-1-5-18-8/h1-6H,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPPZOQTQDTRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide

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